molecular formula C35H54O12 B008757 Uzarigenin-glucoside-canaroside CAS No. 100857-42-9

Uzarigenin-glucoside-canaroside

Cat. No. B008757
M. Wt: 666.8 g/mol
InChI Key: DZIKSWKAPREDIH-WDTGYIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uzarigenin-glucoside-canaroside is a natural compound found in the roots of the plant Uvaria grandiflora. This compound has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Pharmacological Properties

Uzarigenin-glucoside-canaroside (UGC) is a steroid glycoside initially identified in ISOPLEXIS CHALCANTHA. A pharmacological study of UGC compared its effects with digoxin, a standard cardiac glycoside. The research found that UGC demonstrated similar pharmacological activity to digoxin but had a lesser emetic (vomiting) action. This study evaluated the effects of UGC on the isolated auricle of rabbits, urinary excretion in rats, isolated jejunum of rabbits, and its emetic effect in pigeons, alongside its impact on Rb+ uptake by erythrocytes (Navarro et al., 1985).

Phytochemistry and Isolation

Another study focused on the phytochemical aspects of Isoplexis chalcantha, from which UGC is derived. This research identified various monoglycosides, including uzarigenin-3β-O-canaroside, among others, isolated from the plant. The study presented detailed spectroscopic data (IR, 1 H-NMR, 13 C-NMR, and MS) of these compounds, contributing to the understanding of their chemical structure and potential applications (Trujillo et al., 1990).

Other Glycosides in ISOPLEXIS CHALCANTHA

Further research into ISOPLEXIS CHALCANTHA revealed the presence of three cardioactive glycosides, including uzarigenin-canarobioside and uzarigenin-digilanidobioside, along with uzarigenin-digitoxoside. This study also identified other compounds like flavones and salidroside in the plant, suggesting a range of bioactive compounds that could have various pharmacological applications (González et al., 1985).

Bioactive Metabolites in Other Plants

Studies have also explored the presence of uzarigenin-related compounds in other plants. For instance, the aerial parts of Pergularia tomentosa L. yielded cardenolides like uzarigenin, indicating the widespread occurrence of this glycoside in various plant species. Such research expands the understanding of the distribution and potential applications of uzarigenin and its derivatives in different botanical contexts (Gohar et al., 2000).

properties

CAS RN

100857-42-9

Product Name

Uzarigenin-glucoside-canaroside

Molecular Formula

C35H54O12

Molecular Weight

666.8 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1

InChI Key

DZIKSWKAPREDIH-WDTGYIAMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

synonyms

UGGC
uzarigenin-glucoside-canaroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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